biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone
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Overview
Description
1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime is a chemical compound with the molecular formula C25H25NO2 and a molecular weight of 371.4715 . This compound is known for its unique structure, which includes a phenyl group, a hexanone moiety, and a biphenylylcarbonyl oxime group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime can be synthesized through the reaction of 1-phenyl-1-hexanone with hydroxylamine hydrochloride to form the oxime, followed by the reaction with 4-biphenylylcarbonyl chloride. The reaction conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenyl and biphenylylcarbonyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl and biphenylylcarbonyl groups.
Scientific Research Applications
1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl and biphenylylcarbonyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1-hexanone oxime: Lacks the biphenylylcarbonyl group, making it less hydrophobic and potentially less active in biological systems.
4-biphenylylcarbonyl oxime: Lacks the phenyl-hexanone moiety, which may affect its reactivity and interactions with enzymes.
1-phenyl-1-hexanone: Lacks the oxime group, making it less reactive in certain chemical reactions
Uniqueness
1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime is unique due to its combination of a phenyl group, a hexanone moiety, and a biphenylylcarbonyl oxime group. This unique structure imparts specific chemical and biological properties that make it valuable for various scientific research applications .
Properties
Molecular Formula |
C25H25NO2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[(E)-1-phenylhexylideneamino] 4-phenylbenzoate |
InChI |
InChI=1S/C25H25NO2/c1-2-3-6-15-24(22-13-9-5-10-14-22)26-28-25(27)23-18-16-21(17-19-23)20-11-7-4-8-12-20/h4-5,7-14,16-19H,2-3,6,15H2,1H3/b26-24+ |
InChI Key |
FIJWGKGIXZQKOK-SHHOIMCASA-N |
Isomeric SMILES |
CCCCC/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCCCCC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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